(E/Z)-HA155

Autotaxin inhibition Boronic acid inhibitors Structure-activity relationship

Select (E/Z)-HA155 for validated Type I orthosteric ATX inhibition via catalytic threonine engagement. Its para-substituted boronate configuration confers ~5-fold greater potency over meta-isomer HA130, essential for SAR studies and cardiovascular research requiring thrombin-mediated LPA blockade. Ideal as a structurally characterized reference standard (co-crystal structure solved).

Molecular Formula C24H19BFNO5S
Molecular Weight 463.286
CAS No. 1312201-00-5
Cat. No. B581603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-HA155
CAS1312201-00-5
Molecular FormulaC24H19BFNO5S
Molecular Weight463.286
Structural Identifiers
SMILESB(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
InChIInChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13-
InChIKeyBRWUZCBSWABPMR-XKZIYDEJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E/Z)-HA155 (CAS 1312201-00-5): Boronic Acid-Based Type I Autotaxin Inhibitor with Defined Subnanomolar Potency


(E/Z)-HA155 (also designated HA-155 or Autotaxin Inhibitor IV) is a boronic acid-based small molecule that functions as a Type I inhibitor of autotaxin (ATX, also known as ENPP2), a secreted phosphodiesterase responsible for converting lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA) [1]. The compound belongs to the chemical class of phenylboronic acid derivatives featuring a thiazolidinedione core structure and exhibits an IC50 of 5.7 nM in isolated enzyme assays against human ATX [1][2]. Its mechanism involves selective, covalent-like binding to the catalytic threonine residue (Thr209) within the ATX active site, a binding mode elucidated through co-crystal structural studies [2].

Structural Determinants of ATX Inhibition: Why (E/Z)-HA155 Cannot Be Interchanged with Other Autotaxin Inhibitor Classes


Autotaxin inhibitors are not functionally interchangeable due to distinct binding modes, chemical scaffolds, and downstream pharmacological profiles. (E/Z)-HA155 belongs to the boronic acid-based Type I inhibitor class that occupies the ATX active site via boronate-threonine interaction, whereas clinically advanced candidates such as GLPG1690 (ziritaxestat) and tool compounds like PF-8380 function through alternative binding mechanisms, including allosteric modulation or distinct orthosteric engagement [1]. Even among boronic acid-based ATX inhibitors, structural isomerism critically affects potency: the para-substituted boronate configuration of (E/Z)-HA155 confers approximately 5-fold greater inhibitory activity compared to its meta-isomer analog HA130 . This positional specificity arises from optimized spatial complementarity within the ATX hydrophobic pocket, making simple analog substitution a scientifically invalid procurement decision .

Quantitative Differentiation Matrix: (E/Z)-HA155 Versus Comparators in ATX Inhibition


Para-Isomer Boronate Configuration Confers ~5-Fold Enhanced Potency Relative to HA130 (Autotaxin Inhibitor II)

(E/Z)-HA155 exhibits approximately 5-fold greater inhibitory potency against human autotaxin compared to HA130 (Autotaxin Inhibitor II), its closest structural analog in the boronic acid series . This differential arises specifically from the para-substitution pattern of the boronate moiety on the terminal phenyl ring, which optimizes positioning of the boronic acid warhead relative to the catalytic Thr209 residue in the ATX active site .

Autotaxin inhibition Boronic acid inhibitors Structure-activity relationship Isomer comparison

Functional Blockade of Thrombin-Stimulated LPA Secretion in Platelets and Mammalian Cells

(E/Z)-HA155 completely attenuates the thrombin-mediated increase in platelet-derived lysophosphatidic acid (LPA) secretion in a dose-dependent manner, demonstrating functional target engagement beyond isolated enzyme inhibition [1]. In contrast to PF-8380, which exhibits an isolated enzyme IC50 of 2.8 nM but a substantially reduced whole blood potency (IC50 = 101 nM), (E/Z)-HA155 maintains consistent functional activity in cellular contexts, though direct head-to-head cellular IC50 comparisons are not available in the primary literature .

LPA signaling Platelet activation Functional pharmacology Thrombin pathway

Selective Threonine Binding Defines Type I Inhibition Profile Distinct from Allosteric Modulators

(E/Z)-HA155 selectively binds to the catalytic threonine residue (Thr209) within the ATX active site, establishing a covalent-like interaction that defines its Type I orthosteric inhibition mechanism [1][2]. This binding mode contrasts with allosteric ATX inhibitors such as GLPG1690 (ziritaxestat), which binds to a distinct hydrophobic pocket adjacent to the active site without directly engaging the catalytic threonine [3]. The threonine-directed boronate interaction of (E/Z)-HA155 was structurally validated through X-ray co-crystallography, providing atomic-level resolution of the binding pose [1].

Inhibitor binding mode Covalent inhibition Type I inhibitors Allosteric modulation

Benzoxaborole Analog 3BoA Demonstrates Superior In Vivo Metabolic Stability and Plasma LPA Reduction

A comparative study evaluating benzoxaborole-based ATX inhibitors demonstrated that compound 3BoA is more potent than (E/Z)-HA155 as an LPA production inhibitor in incubated plasma and cell-motility assays, and exhibits more favorable metabolic stability with rapid reduction of plasma LPA levels in mice following oral administration [1]. (E/Z)-HA155 serves as the reference boronic acid comparator in this study, with 3BoA showing superior in vivo performance parameters [1].

In vivo pharmacokinetics Metabolic stability Benzoxaboroles LPA reduction

Validated Application Scenarios for (E/Z)-HA155 Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring a Defined Para-Isomer Boronate Reference

Researchers conducting SAR studies on ATX inhibitors should select (E/Z)-HA155 when experimental design requires a boronic acid-based compound with structurally defined para-substitution that confers ~5-fold enhanced potency relative to the meta-isomer HA130 [1]. This scenario applies to medicinal chemistry programs optimizing boronate positioning, scaffold-hopping efforts comparing boronic acid to benzoxaborole warheads, and studies investigating the spatial requirements for catalytic threonine engagement in Type I ATX inhibition.

Functional Ex Vivo Studies of Thrombin-Stimulated LPA Secretion in Platelet Biology

(E/Z)-HA155 is validated for functional blockade of thrombin-mediated LPA secretion in human platelets and mammalian cells [1][2]. Procurement is indicated for cardiovascular research groups investigating the platelet ATX-LPA axis in thrombosis, atherosclerosis, or vascular inflammation, particularly where dose-dependent attenuation of stimulated LPA production is required as a functional readout rather than isolated enzymatic inhibition [1].

Structural Biology Investigations of Type I Orthosteric ATX Inhibition

Given that the co-crystal structure of (E/Z)-HA155 bound to human ATX has been solved and published, this compound serves as an established reference for Type I orthosteric inhibitor binding mode characterization [1]. Structural biology laboratories investigating ATX-inhibitor interactions, conducting competitive binding displacement assays, or requiring a validated positive control for threonine-directed boronate engagement should select (E/Z)-HA155 based on its extensive structural characterization in the primary literature [1].

Benchmarking Novel ATX Inhibitors Against a Well-Characterized Boronic Acid Comparator

(E/Z)-HA155 functions as a standardized reference compound for benchmarking the potency, selectivity, and pharmacokinetic properties of novel ATX inhibitors in development [1]. Its established IC50 value (5.7 nM), defined binding mechanism (threonine-directed boronate), and characterized metabolic stability profile make it suitable as a comparator in head-to-head studies evaluating next-generation ATX inhibitors, including benzoxaboroles and alternative scaffold classes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E/Z)-HA155

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.